

An In-depth Technical Guide to the Physical Properties of 3-Aminoheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminoheptane

Cat. No.: B1595020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Aminoheptane** (CAS No: 28292-42-4). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical Properties

3-Aminoheptane, also known as 1-ethylpentylamine or 3-heptylamine, is a primary amine with the chemical formula C₇H₁₇N.[1][2] Its physical characteristics are crucial for its application in organic synthesis and drug development. Lower aliphatic amines are typically gases at room temperature and have a fishy odor, while those with more carbon atoms, like **3-aminoheptane**, are liquids.[3][4]

The physical state and properties of amines are largely influenced by their molecular weight and the extent of intermolecular hydrogen bonding.[3] Primary amines, such as **3-aminoheptane**, have two hydrogen atoms on the nitrogen atom, allowing for the formation of hydrogen bonds, which leads to higher boiling points compared to non-polar compounds of similar molecular weight.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **3-Aminoheptane**. Data has been compiled from various sources to provide a comparative overview.

Property	Value	Unit	Source(s)
Molecular Weight	115.22	g/mol	[1] [2] [6] [7] [8]
Boiling Point	100-106 (at 148 Torr)	°C	[2]
	414.15 ± 3.00	K	[1]
Melting Point	-19 (estimate)	°C	[2]
Density	0.783 (at 25 °C)	g/cm ³	[2]
Refractive Index	1.426		[2] [9]
Vapor Pressure	5.03	mmHg at 25°C	[9]
Water Solubility	Log10WS: -2.30 (Calculated)	mol/L	[1]
Limited solubility			[7]
Octanol/Water Partition Coefficient	logP: 1.914 (Calculated)		[1]
Flash Point	40	°C	[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like **3-Aminoheptane**.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[10\]](#)

- Apparatus: A distillation flask or a conical vial, a condenser, a thermometer, a heating source (e.g., heating mantle or sand bath), and boiling chips or a spin vane.[\[10\]](#)[\[11\]](#)
- Procedure (Distillation Method):
 - Place 2-3 mL of the liquid sample into the conical vial along with a spin vane.[\[11\]](#)

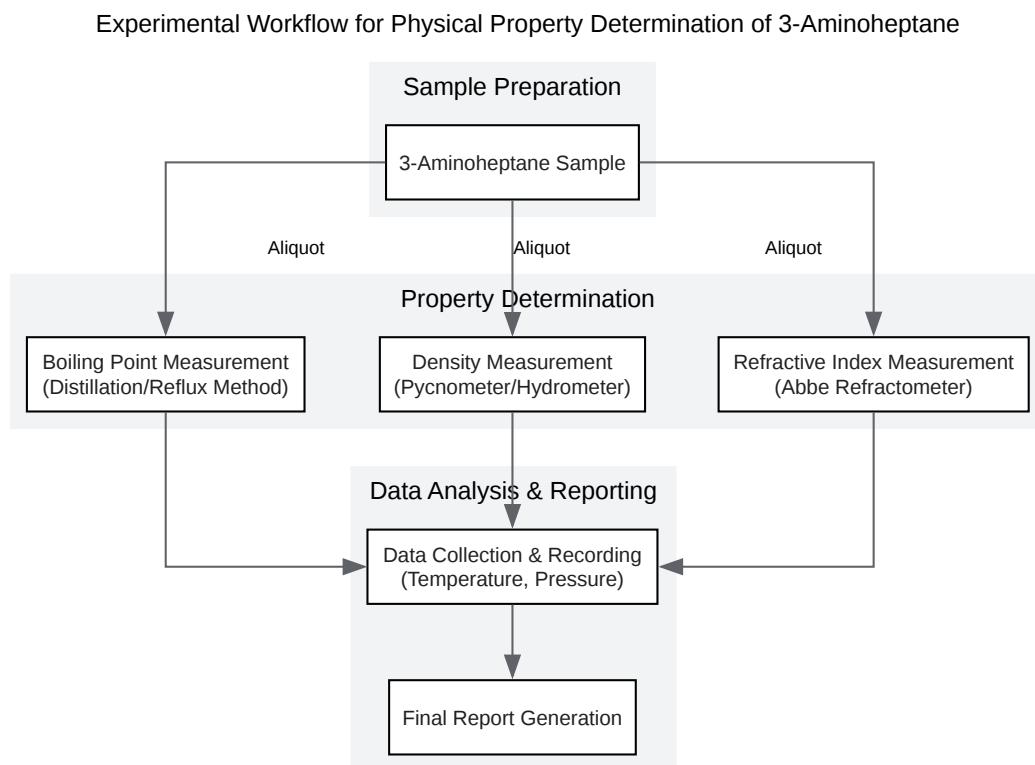
- Assemble a simple distillation or reflux apparatus.[10][11] The thermometer bulb should be positioned just above the liquid's surface to measure the temperature of the vapor.[11]
- To ensure accurate measurement, insulate the glassware with aluminum foil to minimize heat loss.[11]
- Begin heating and stirring the liquid.[11]
- Record the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer. This stable temperature is the boiling point. [11][12] It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[10]
- Common errors include recording the temperature before the thermometer bulb is fully immersed in the hot vapors.[10]

3.2. Determination of Density

Density is the mass of a substance per unit volume.[13]

- Apparatus: A balance (analytical or top-pan), a graduated cylinder or a pycnometer for more precise measurements, and a thermometer.[13][14]
- Procedure (Using a Graduated Cylinder):
 - Measure and record the mass of a clean, dry graduated cylinder.[13]
 - Add a specific volume of the liquid sample to the graduated cylinder and record the volume.[13]
 - Measure and record the mass of the graduated cylinder containing the liquid.[13]
 - Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]
 - Calculate the density by dividing the mass of the liquid by its volume.[13]
- Procedure (Using a Pycnometer for Higher Accuracy):

- Weigh a clean, dry pycnometer.[14]
- Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.[15]
- Weigh the filled pycnometer.[14]
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[15] The temperature of the liquid should be recorded.[14]


3.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

- Apparatus: An Abbe refractometer, a dropper, and a suitable solvent (e.g., acetone) for cleaning.[16]
- Procedure:
 - Ensure the prism of the Abbe refractometer is clean and dry.[16]
 - Using a dropper, place a few drops of the liquid sample onto the prism.[16]
 - Close the prism and turn on the light source.[16]
 - Adjust the handwheel to bring the light-dark boundary into the field of view of the eyepiece.[16]
 - Sharpen the boundary line by adjusting the compensator dial.[16]
 - Center the boundary line on the crosshairs.[16]
 - Read the refractive index value from the scale.[16] The temperature should be noted as the refractive index is temperature-dependent.[17]

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid amine like **3-Aminoheptane**.

[Click to download full resolution via product page](#)

Experimental Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminoheptane (CAS 28292-42-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. echemi.com [echemi.com]
- 3. Physical Properties of Amines Explained with Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Aminoheptane [webbook.nist.gov]
- 9. 3-AMINOHEPTANE | CAS#:28292-42-4 | Chemsric [chemsrc.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. quora.com [quora.com]
- 14. mt.com [mt.com]
- 15. ised-isde.canada.ca [ised-isde.canada.ca]
- 16. scribd.com [scribd.com]
- 17. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Aminoheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595020#physical-properties-of-3-aminoheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com